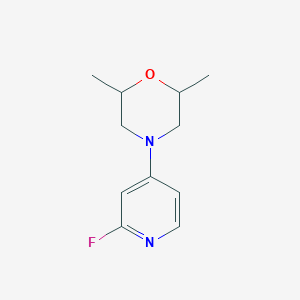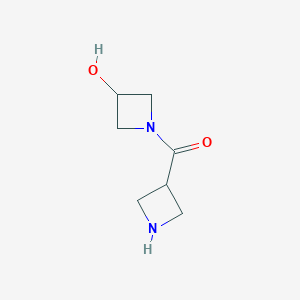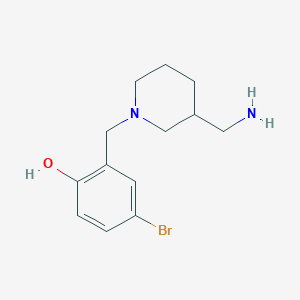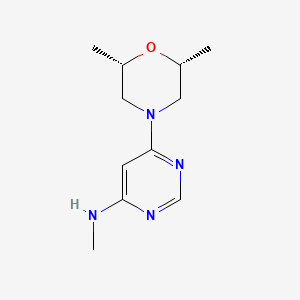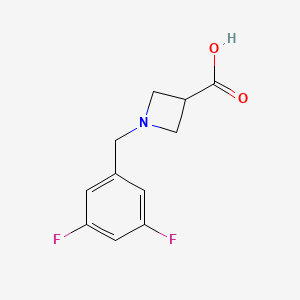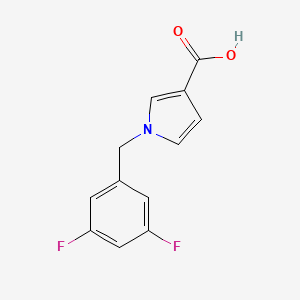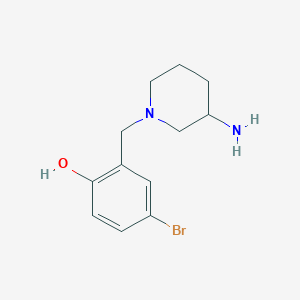
2-((3-Aminopiperidin-1-yl)methyl)-4-bromophenol
Descripción general
Descripción
“2-((3-Aminopiperidin-1-yl)methyl)-4-bromophenol” is a compound that has been mentioned in the context of being a dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 inhibitors are a class of compounds that have been developed for the treatment of type II diabetes .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “this compound”, involves various intra- and intermolecular reactions . One such method involves the catalytic protodeboronation of pinacol boronic esters .
Molecular Structure Analysis
Piperidine, a key component of the compound, is a six-membered heterocycle that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .
Aplicaciones Científicas De Investigación
Bromophenol Derivatives in Catalysis and Coordination Chemistry
- Catechol Oxidase Models: A study by Merkel et al. (2005) explored less symmetrical dicopper(II) complexes, including derivatives of bromophenols like 4-bromo-2-(4-methylpiperazin-1-ylmethyl)-6-[{2-(1-piperidyl)ethyl}aminomethyl]phenol, as models for catechol oxidase, an enzyme relevant in biological oxidation processes (Merkel et al., 2005).
Bromophenol Derivatives in Cancer Research
- Anticancer Activities: Guo et al. (2018) synthesized a novel bromophenol derivative, showing significant anticancer activities on human lung cancer cell lines. This study highlights the potential of bromophenol derivatives in developing new anticancer drugs (Guo et al., 2018).
Bromophenol Derivatives in Antioxidant Research
- Antioxidant Potential: Research by Olsen et al. (2013) on bromophenols from the red alga Vertebrata lanosa, including derivatives similar in structure to 2-((3-Aminopiperidin-1-yl)methyl)-4-bromophenol, demonstrated potent antioxidant activities. These findings suggest a role for bromophenol derivatives in mitigating oxidative stress (Olsen et al., 2013).
Bromophenol Derivatives in Microbial Activity Studies
- Antibacterial Properties: A study by Xu et al. (2003) on bromophenols isolated from Rhodomela confervoides revealed significant antibacterial properties, suggesting potential applications in combating bacterial infections (Xu et al., 2003).
Mecanismo De Acción
Target of Action
Similar compounds have been known to target enzymes like dipeptidyl peptidase 4 (dpp-4) in humans .
Mode of Action
Compounds with similar structures have been known to inhibit dpp-4 activity . DPP-4 inhibitors work by blocking the action of DPP-4, an enzyme which destroys the hormone incretin.
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Similar compounds have been known to have a significant impact on glucose regulation, potentially making them useful in the treatment of type 2 diabetes .
Safety and Hazards
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-((3-Aminopiperidin-1-yl)methyl)-4-bromophenol”, is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
2-[(3-aminopiperidin-1-yl)methyl]-4-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c13-10-3-4-12(16)9(6-10)7-15-5-1-2-11(14)8-15/h3-4,6,11,16H,1-2,5,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTKGOGMYCOSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)Br)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



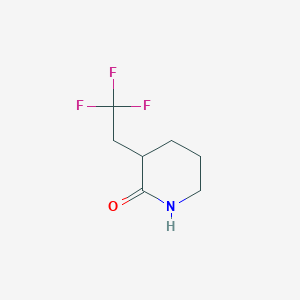
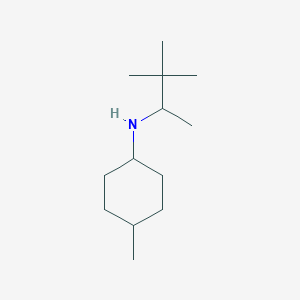
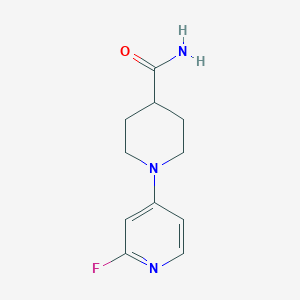
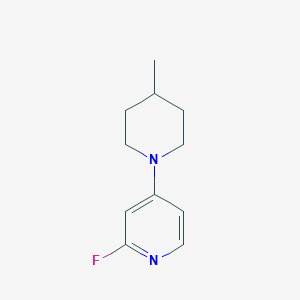
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1474622.png)
![(1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474623.png)

